molecular formula C15H10O5 B14287912 5,7-Dihydroxy-4-(2-hydroxyphenyl)-2H-1-benzopyran-2-one CAS No. 114590-62-4

5,7-Dihydroxy-4-(2-hydroxyphenyl)-2H-1-benzopyran-2-one

Cat. No.: B14287912
CAS No.: 114590-62-4
M. Wt: 270.24 g/mol
InChI Key: STTFUJUCFPJSOI-UHFFFAOYSA-N
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Description

5,7-Dihydroxy-4-(2-hydroxyphenyl)-2H-1-benzopyran-2-one is a compound belonging to the class of flavonoids. Flavonoids are a diverse group of phytonutrients found in many fruits and vegetables, known for their antioxidant properties and potential health benefits .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dihydroxy-4-(2-hydroxyphenyl)-2H-1-benzopyran-2-one can be achieved through various methods. One common approach involves the reaction of 5,7-dihydroxy-4-methyl coumarin with aromatic aldehydes and dialkyl acetylenedicarboxylate in the presence of sodium carbonate . This one-pot, multi-component reaction is carried out under mild conditions and yields the desired product efficiently.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green solvents and catalysts is often employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 5,7-Dihydroxy-4-(2-hydroxyphenyl)-2H-1-benzopyran-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve the use of halogenating agents and nucleophiles .

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of quinones, while reduction can yield dihydro derivatives .

Scientific Research Applications

5,7-Dihydroxy-4-(2-hydroxyphenyl)-2H-1-benzopyran-2-one has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has shown potential as an antibacterial, anticancer, and anti-inflammatory agent . Its antioxidant properties make it valuable in the food and cosmetic industries as well .

Comparison with Similar Compounds

Similar Compounds: Similar compounds include other flavonoids such as quercetin, kaempferol, and luteolin . These compounds share structural similarities and exhibit comparable biological activities.

Uniqueness: What sets 5,7-Dihydroxy-4-(2-hydroxyphenyl)-2H-1-benzopyran-2-one apart is its biflavonoid structure, which enhances its antioxidant and therapeutic properties. Its ability to inhibit multiple enzymes and interact with various molecular targets makes it a versatile compound in scientific research .

Properties

CAS No.

114590-62-4

Molecular Formula

C15H10O5

Molecular Weight

270.24 g/mol

IUPAC Name

5,7-dihydroxy-4-(2-hydroxyphenyl)chromen-2-one

InChI

InChI=1S/C15H10O5/c16-8-5-12(18)15-10(7-14(19)20-13(15)6-8)9-3-1-2-4-11(9)17/h1-7,16-18H

InChI Key

STTFUJUCFPJSOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=O)OC3=CC(=CC(=C23)O)O)O

Origin of Product

United States

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